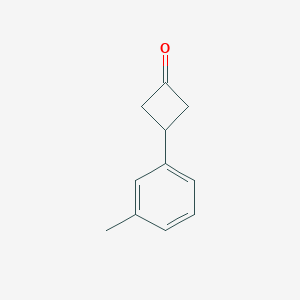

3-(3-Methylphenyl)cyclobutan-1-one

Description

BenchChem offers high-quality 3-(3-Methylphenyl)cyclobutan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Methylphenyl)cyclobutan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-methylphenyl)cyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-8-3-2-4-9(5-8)10-6-11(12)7-10/h2-5,10H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKBCFLSMFNGVBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2CC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

243867-56-3 | |

| Record name | 3-(3-methylphenyl)cyclobutan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Solubility Profile & Characterization Guide: 3-(3-Methylphenyl)cyclobutan-1-one

Document Control:

-

Subject: Physicochemical Characterization & Solubility Profiling

-

Compound: 3-(3-Methylphenyl)cyclobutan-1-one (CAS: 52784-31-3)

-

Application: Medicinal Chemistry Intermediate / Fragment-Based Drug Discovery (FBDD)[1]

Executive Summary

3-(3-Methylphenyl)cyclobutan-1-one is a critical lipophilic intermediate often utilized in the synthesis of bioactive amines via reductive amination. Its structure—comprising a strained cyclobutanone ring substituted with a meta-tolyl group—imparts specific solubility characteristics driven by a balance between the lipophilic aryl moiety (LogP ~2.13) and the polar ketone functionality (PSA ~17 Ų).

This technical guide provides a high-confidence predicted solubility profile based on structural analogs and physicochemical principles, followed by a rigorous, self-validating experimental protocol for confirming these values in a laboratory setting.

Part 1: Physicochemical Basis & Predicted Solubility Profile

Structural Analysis

The solubility behavior of this compound is governed by two competing domains:

-

The Hydrophobic Domain: The 3-methylphenyl group and the cyclobutane scaffold drive affinity for non-polar and chlorinated solvents. The meta-substitution pattern disrupts crystal packing energy relative to para-isomers, likely lowering the melting point and enhancing solubility in organic media.

-

The Polar Domain: The C1 ketone acts as a hydrogen bond acceptor (HBA), facilitating solubility in protic solvents (alcohols) and polar aprotic solvents (DMSO, DMF), provided the lipophilic penalty is not too high.

Predicted Solubility Matrix

Note: Values below are high-confidence estimates based on XLogP3 (2.13) and behavior of structural analogs (e.g., 3-phenylcyclobutanone).

| Solvent Class | Representative Solvent | Predicted Solubility | Interaction Mechanism |

| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Dispersion forces; "Like dissolves like" for lipophilic ketones. |

| Polar Aprotic | DMSO / DMF | High (>50 mg/mL) | Dipole-dipole interactions; H-bond acceptance. |

| Esters/Ethers | Ethyl Acetate / THF | Good (20–50 mg/mL) | Moderate polarity match; standard reaction solvents. |

| Alcohols | Methanol / Ethanol | Moderate (10–30 mg/mL) | Soluble, but may require heating; H-bonding with ketone. |

| Hydrocarbons | Hexane / Heptane | Low-Moderate (<5 mg/mL) | Limited by the polarity of the ketone group; likely requires heat. |

| Aqueous | Water / PBS (pH 7.4) | Poor (<0.1 mg/mL) | Hydrophobic effect dominates; requires co-solvent (e.g., 5% DMSO). |

Part 2: Experimental Solubility Profiling Protocol

The "Shake-Flask" Method (Gold Standard)

This protocol determines the thermodynamic solubility limit at a specific temperature (usually 25°C).

Phase A: Preparation

-

Solid State Check: Ensure the starting material is crystalline. Amorphous material will give falsely high solubility readings (supersaturation). If unsure, perform XRPD (X-Ray Powder Diffraction) first.

-

Solvent Selection: Select a panel based on application (e.g., DCM for synthesis, MeOH for purification, PBS/DMSO for bio-assay).

Phase B: Saturation & Equilibration

-

Weigh 5–10 mg of 3-(3-Methylphenyl)cyclobutan-1-one into 1.5 mL HPLC vials (borosilicate glass).

-

Add the selected solvent in 100 µL increments .

-

Visual Check: If it dissolves immediately, add more solid until a visible suspension (precipitate) remains. Crucial: A solid phase must be present to ensure equilibrium.

-

Agitation: Cap vials and place in a thermomixer at 25°C @ 750 RPM for 24 hours .

Phase C: Separation & Quantification

-

Filtration: Centrifuge at 13,000 RPM for 10 minutes or use a 0.22 µm PTFE syringe filter (pre-saturated to prevent drug loss to the filter).

-

Dilution: Dilute the supernatant 100x or 1000x with Mobile Phase (Acetonitrile/Water) to fit the linear range of the detector.

-

Analysis: Quantify via HPLC-UV (254 nm) or LC-MS against a 5-point calibration curve.

Workflow Visualization

The following diagram outlines the decision logic for the solubility screening workflow.

Figure 1: Standard Thermodynamic Solubility Screening Workflow. This loop ensures saturation is achieved before measurement.

Part 3: Solvent Selection Strategy for Applications

The choice of solvent depends heavily on whether the compound is being used for reaction chemistry or crystallization.

For Reaction Chemistry (Reductive Amination)

-

Recommended: 1,2-Dichloroethane (DCE) or Methanol (MeOH).

-

Rationale: Reductive aminations often require a slightly acidic environment. DCE provides excellent solubility for the lipophilic ketone while tolerating acetic acid additives. MeOH is suitable if the reducing agent is NaBH₄ or NaCNBH₃, though solubility must be verified at 0°C if the reaction is chilled.

For Crystallization/Purification

-

Strategy: Anti-solvent precipitation.

-

Primary Solvent: Ethyl Acetate (dissolves the compound well).

-

Anti-Solvent: Hexanes or Heptane (poor solubility).

-

Protocol: Dissolve in minimal hot EtOAc, then slowly add Heptane until turbidity persists. Cool to 4°C.

Solvent Class Decision Tree

Figure 2: Strategic Solvent Selection based on intended chemical application.

References

-

ICH Guidelines. Impurities: Guideline for Residual Solvents Q3C(R8).[2][3][4][5] International Council for Harmonisation.[3] Available at: [Link]

-

Lipophilicity & Solubility Principles. Experimental Examination of Solubility and Lipophilicity. MDPI.[6] Available at: [Link]

-

Standard Protocol. Solubility Screening by UPLC-MS/MS. Waters Corporation Application Note. Available at: [Link]

-

Compound Data. 3-(3-Methylphenyl)cyclobutan-1-one (PubChem CID 64906686).[7] National Institutes of Health. Available at: [Link]

Sources

- 1. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gmp-publishing.com [gmp-publishing.com]

- 3. ICH Q3C: Corrected Version of the Guideline for Residual Solvents Published - ECA Academy [gmp-compliance.org]

- 4. database.ich.org [database.ich.org]

- 5. Analysis of Residual Solvents According to the New ICH Q3C Guideline : Shimadzu (Europe) [shimadzu.eu]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. 3-(Aminomethyl)-3-(3-methylphenyl)cyclobutan-1-one | C12H15NO | CID 64906686 - PubChem [pubchem.ncbi.nlm.nih.gov]

Thermodynamic stability of 3-(3-Methylphenyl)cyclobutan-1-one

An In-depth Technical Guide to the Thermodynamic Stability of 3-(3-Methylphenyl)cyclobutan-1-one: A Framework for Analysis

Abstract

Cyclobutane rings are prevalent structural motifs in a variety of biologically active molecules and natural products. Their inherent ring strain, however, presents unique challenges and opportunities in drug design and synthesis. Understanding the thermodynamic stability of substituted cyclobutanones is paramount for predicting their behavior, reactivity, and shelf-life. This guide provides a comprehensive framework for evaluating the thermodynamic stability of 3-(3-Methylphenyl)cyclobutan-1-one, a representative substituted cyclobutanone. We will delve into the theoretical underpinnings of cyclobutane instability, analyze the influence of the 3-methylphenyl substituent, and present a detailed methodological blueprint for both computational and experimental determination of thermodynamic parameters. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis and application of strained-ring systems.

Foundational Principles: The Energetic Landscape of Cyclobutanones

The cyclobutane ring is characterized by significant ring strain, a consequence of deviations from ideal bond angles and eclipsing interactions. This strain energy, typically around 26 kcal/mol for cyclobutane itself, is a major determinant of its thermodynamic stability and reactivity. The primary contributors to this strain are:

-

Angle Strain: The internal C-C-C bond angles in a planar cyclobutane would be 90°, a significant deviation from the ideal 109.5° for sp³ hybridized carbon atoms. To alleviate this, the cyclobutane ring adopts a puckered or "butterfly" conformation.

-

Torsional Strain: In a planar conformation, the hydrogen atoms on adjacent carbon atoms would be fully eclipsed. The puckered conformation also helps to reduce this torsional strain by staggering these hydrogens.

The introduction of a carbonyl group to form cyclobutanone introduces further geometric and electronic perturbations. The sp² hybridized carbon of the ketone prefers a bond angle of 120°, which is not fully accommodated within the strained four-membered ring. However, the shorter C=O bond length can slightly alter the ring's puckering and overall strain energy.

Analysis of Substituent Effects in 3-(3-Methylphenyl)cyclobutan-1-one

The substitution pattern on the cyclobutanone ring is a critical factor in determining the overall thermodynamic stability. In the case of 3-(3-Methylphenyl)cyclobutan-1-one, the key considerations are the steric and electronic effects of the 3-methylphenyl group and the resulting stereoisomerism.

Cis/Trans Isomerism and Relative Stability

The presence of a substituent at the 3-position gives rise to cis and trans isomers relative to a hypothetical second substituent, or in this case, relative to the orientation of the substituent with respect to the puckered ring. More relevantly, the substituent can occupy one of two positions in the puckered ring: axial or equatorial. The interconversion between these two conformers is a key aspect of the molecule's dynamic behavior.

-

trans (Equatorial) Isomer: In the equatorial position, the 3-methylphenyl group projects away from the bulk of the cyclobutane ring. This conformation is generally expected to be the more thermodynamically stable isomer due to minimized steric interactions with the hydrogens on the adjacent carbons (C2 and C4).

-

cis (Axial) Isomer: When the 3-methylphenyl group is in the axial position, it experiences greater steric hindrance from the axial hydrogens on the same face of the ring. This leads to a higher energy, less stable conformation.

The methyl group on the phenyl ring is sufficiently distant from the cyclobutanone core that its direct steric impact on the ring itself is likely minimal. Its electronic contribution, being a weakly electron-donating group, is also not expected to significantly alter the thermodynamics of the cyclobutanone ring.

A Methodological Blueprint for Determining Thermodynamic Stability

A dual approach, combining computational modeling with experimental validation, provides the most robust and reliable assessment of the thermodynamic stability of 3-(3-Methylphenyl)cyclobutan-1-one.

Computational Chemistry Approach: In Silico Prediction

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the relative stabilities of isomers and conformers.

Protocol for DFT-Based Stability Analysis:

-

Structure Generation: Build the 3D structures of both the cis (axial) and trans (equatorial) conformers of 3-(3-Methylphenyl)cyclobutan-1-one using a molecular modeling software package.

-

Conformational Search: Perform a systematic conformational search for each isomer to ensure the lowest energy conformer for each is identified.

-

Geometry Optimization: Optimize the geometry of the lowest energy conformers using a suitable DFT functional and basis set. A common and reliable choice for organic molecules is the B3LYP functional with a 6-31G(d) basis set or larger.

-

Frequency Calculation: Perform a frequency calculation on the optimized structures to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections.

-

Energy Calculation: Calculate the single-point energies of the optimized structures using a larger basis set (e.g., 6-311+G(d,p)) for greater accuracy.

-

Thermodynamic Data Analysis: The Gibbs free energy (G) is the ultimate determinant of thermodynamic stability. The relative Gibbs free energy (ΔG) between the two isomers can be calculated from the electronic energies and thermal corrections obtained from the frequency calculations. The isomer with the lower Gibbs free energy is the more stable.

Caption: Computational workflow for determining the relative thermodynamic stability of isomers using DFT.

Experimental Validation: Chemical Equilibration

The computational predictions should be validated experimentally. The most common method for determining the relative thermodynamic stabilities of isomers is through chemical equilibration.

Protocol for Experimental Determination via Equilibration:

-

Synthesis and Isolation: Synthesize 3-(3-Methylphenyl)cyclobutan-1-one. It is likely that the synthesis will produce a mixture of the cis and trans isomers. Isolate a pure sample of one isomer, or use the mixture if the isomers are clearly distinguishable by an analytical technique.

-

Equilibration Conditions: Dissolve a sample of the isomer mixture (or a pure isomer) in a suitable solvent. Add a catalyst that facilitates the epimerization at the C3 position. This is typically achieved by using a base (e.g., sodium methoxide in methanol) to deprotonate the α-protons, leading to a planar enolate intermediate, followed by re-protonation to give a mixture of isomers.

-

Monitoring the Reaction: Monitor the reaction over time using an appropriate analytical method, such as Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS). The signals corresponding to the cis and trans isomers should be well-resolved.

-

Reaching Equilibrium: Continue monitoring until the ratio of the two isomers becomes constant, indicating that thermodynamic equilibrium has been reached.

-

Calculating the Equilibrium Constant: The equilibrium constant (Keq) is the ratio of the concentration of the more stable isomer to the less stable isomer at equilibrium.

-

Calculating Gibbs Free Energy Difference: The difference in Gibbs free energy (ΔG) between the two isomers can be calculated from the equilibrium constant using the following equation:

ΔG = -RT ln(Keq)

where R is the gas constant and T is the temperature in Kelvin.

Caption: Experimental workflow for determining ΔG via chemical equilibration.

Data Interpretation and Application

The combination of computational and experimental data provides a comprehensive understanding of the thermodynamic stability of 3-(3-Methylphenyl)cyclobutan-1-one.

Expected Results

It is anticipated that both the computational and experimental results will show that the trans (equatorial) isomer is more stable than the cis (axial) isomer. The magnitude of the energy difference (ΔG) will quantify this stability preference.

Table 1: Hypothetical Data Summary

| Method | Parameter | cis (Axial) Isomer | trans (Equatorial) Isomer | ΔG (trans - cis) |

| Computational (DFT) | Calculated Gibbs Free Energy (Hartree) | -X.XXXXXX | -Y.YYYYYY (Y > X) | < 0 kcal/mol |

| Experimental | Equilibrium Concentration (%) | ~10-20% | ~80-90% | < 0 kcal/mol |

| Experimental | Calculated Keq | - | > 1 | - |

Implications for Drug Development

-

Synthetic Strategy: Synthetic routes may be designed to favor the formation of the thermodynamically more stable isomer.

-

Purification and Stability: During purification and storage, there is a risk of epimerization to the more stable isomer, especially in the presence of acidic or basic impurities. Understanding the energy barrier to this conversion is crucial.

-

Biological Activity: While the thermodynamic stability is important, it is the kinetic stability and the specific 3D conformation that often dictates biological activity. Both isomers should be evaluated for their interaction with the biological target.

Conclusion

The thermodynamic stability of 3-(3-Methylphenyl)cyclobutan-1-one is governed by the inherent strain of the cyclobutane ring and the steric preferences of the 3-methylphenyl substituent. A combined computational and experimental approach, as outlined in this guide, provides a robust framework for quantifying the relative stabilities of the cis and trans isomers. It is predicted that the trans isomer, with the substituent in the equatorial position, will be the thermodynamically favored species. This understanding is critical for the rational design, synthesis, and handling of this and other substituted cyclobutanones in the context of drug discovery and development.

References

-

Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. [Link]

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer. [Link]

-

Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. [Link]

Safety Data Sheet (SDS) and hazards for 3-(3-Methylphenyl)cyclobutan-1-one

An In-Depth Technical Guide to the Safe Handling and Hazard Profile of 3-(3-Methylphenyl)cyclobutan-1-one

Introduction

3-(3-Methylphenyl)cyclobutan-1-one is a substituted aromatic cyclobutanone derivative. Compounds within the cyclobutane and cyclobutanone family are of significant interest in organic synthesis and drug discovery due to their unique strained ring structures, which can be strategically employed in the construction of more complex molecular architectures.[1] The presence of the m-tolyl group suggests its potential use as a building block in the development of novel therapeutic agents. As with any novel chemical entity, a thorough understanding of its hazard profile and the implementation of appropriate safety protocols are paramount for the protection of researchers and the integrity of experimental outcomes.

This guide provides a comprehensive overview of the potential hazards and safe handling practices for 3-(3-Methylphenyl)cyclobutan-1-one. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally related analogs, including 3-phenylcyclobutan-1-one and the parent cyclobutanone, to provide a robust framework for risk assessment and mitigation.

Physicochemical Properties

While experimental data for 3-(3-Methylphenyl)cyclobutan-1-one is limited, some properties can be inferred from available information on related compounds.

| Property | Value/Information | Source |

| Molecular Formula | C₁₁H₁₂O | [2][3] |

| Molecular Weight | 160.21 g/mol | [2] |

| Appearance | Likely a liquid or solid | [2][4] |

| Purity | Typically available at ≥95-98% for research purposes | [2][4] |

Hazard Identification and GHS Classification (Inferred)

A formal GHS classification for 3-(3-Methylphenyl)cyclobutan-1-one is not currently available. However, based on the hazard profile of the closely related 3-phenylcyclobutan-1-one, the following GHS classifications are anticipated.[4][5]

Pictograms:

Signal Word: Warning

Hazard Statements:

Precautionary Statements:

-

Prevention:

-

Response:

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][8]

-

P319: Get medical help if you feel unwell.[7]

-

P332 + P317: If skin irritation occurs: Get medical help.[7]

-

P362 + P364: Take off contaminated clothing and wash it before reuse.[6][7]

-

Storage:

-

Disposal:

-

P501: Dispose of contents/container to an approved waste disposal plant.

-

Toxicological Profile and Health Effects (Inferred)

The primary routes of exposure are inhalation, ingestion, and skin/eye contact.

-

Acute Toxicity: Harmful if swallowed.[4][5] Ingestion may lead to gastrointestinal irritation.

-

Skin Corrosion/Irritation: Causes skin irritation.[4][5][6] Prolonged or repeated contact may lead to dermatitis.

-

Serious Eye Damage/Irritation: Causes serious eye irritation, potentially leading to redness, pain, and blurred vision.[4][5][6][10]

-

Respiratory Sensitization: May cause respiratory irritation upon inhalation of dust or vapors.[4][5]

-

Germ Cell Mutagenicity, Carcinogenicity, and Reproductive Toxicity: No specific data is available for 3-(3-Methylphenyl)cyclobutan-1-one. Studies on related 2-alkylcyclobutanones have shown some evidence of cyto- and genotoxic properties under certain in vitro conditions.[11] Therefore, it is prudent to handle this compound as a potential mutagen until further data becomes available.

Experimental Workflow: Safe Handling and Use

The following workflow is designed to minimize exposure and ensure the safe handling of 3-(3-Methylphenyl)cyclobutan-1-one in a research laboratory setting.

First Aid Measures

In the event of exposure, the following first aid measures should be taken immediately:

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7] Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[7][8] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[7] Seek immediate medical attention.

Fire-Fighting Measures

While specific flammability data is unavailable, the parent compound, cyclobutanone, is a flammable liquid. Therefore, it is prudent to treat 3-(3-Methylphenyl)cyclobutan-1-one as a potentially flammable substance.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[12]

-

Specific Hazards: Vapors may form explosive mixtures with air.[12] Combustion may produce carbon monoxide and carbon dioxide.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[12]

Spill and Leak Procedures

In the event of a spill, the following procedures should be followed:

-

Evacuate the area and ensure adequate ventilation.

-

Eliminate all ignition sources. [7]

-

Wear appropriate personal protective equipment (PPE), including respiratory protection.

-

Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

-

Collect the absorbed material into a sealed, labeled container for proper disposal.[7][8]

-

Clean the spill area with a suitable solvent.

Storage and Stability

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[12]

-

Stability: The compound is expected to be stable under normal storage conditions. The cyclobutanone ring is strained and may undergo ring-opening reactions under certain conditions, such as high temperatures.[13][14]

Conclusion

While 3-(3-Methylphenyl)cyclobutan-1-one is a valuable compound for chemical synthesis, it must be handled with the appropriate precautions. The inferred hazard profile suggests that it is harmful if swallowed and can cause skin, eye, and respiratory irritation. All laboratory personnel should be thoroughly trained on the potential hazards and safe handling procedures outlined in this guide before working with this compound. Adherence to these guidelines is essential for ensuring a safe research environment.

References

- Toxicological study on 2-alkylcyclobutanones - Results of a collaborative study. (n.d.).

- 3-Methyl-3-phenylcyclobutanone | CymitQuimica. (n.d.).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, April 28).

- SAFETY DATA SHEET - CymitQuimica. (2026, January 21).

- 1 - SAFETY DATA SHEET. (2018, January 31).

- Chemical Safety Data Sheet MSDS / SDS - 3-PHENYL-CYCLOBUTAN-1-ONE - ChemicalBook. (2025, July 5).

- 3-Methylcyclobutanone | CAS#:1192-08-1 | Chemsrc. (2025, August 26).

- SAFETY DATA SHEET - Fisher Scientific. (2010, November 11).

- SAFETY DATA SHEET - TCI Chemicals. (2025, February 17).

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 7).

- 3-Phenylcyclobutanone | C10H10O | CID 142963 - PubChem - NIH. (n.d.).

- 3-(Aminomethyl)-3-(3-methylphenyl)cyclobutan-1-one | C12H15NO - PubChem. (n.d.).

- 3-(2-Methoxyphenyl)cyclobutan-1-one | 335331-55-0 - Sigma-Aldrich. (n.d.).

- 3-Methylcyclobutan-1-one | C5H8O | CID 12599352 - PubChem. (n.d.).

- Cyclobutanone - Wikipedia. (n.d.).

- 3-PHENYL-CYCLOBUTAN-1-ONE | 52784-31-3 - ChemicalBook. (2025, July 4).

- 3-(3-methylphenyl)cyclobutan-1-one (C11H12O) - PubChemLite. (n.d.).

- Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - MDPI. (2013, December 13).

- 3-(3-Bromophenyl)cyclobutan-1-one | C10H9BrO | CID 17750101 - PubChem. (n.d.).

- Cyclobutane synthesis - Organic Chemistry Portal. (n.d.).

- Functions and Mechanism of Cyclobutanone - Liskon Biological. (2025, May 29).

- Small-Ring Compounds. III. Synthesis of Cyclobutanone, Cyclobutanol, Cyclobutene and Cyclobutane - Caltech Authors. (n.d.).

Sources

- 1. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones [mdpi.com]

- 2. 3-Methyl-3-phenylcyclobutanone | CymitQuimica [cymitquimica.com]

- 3. PubChemLite - 3-(3-methylphenyl)cyclobutan-1-one (C11H12O) [pubchemlite.lcsb.uni.lu]

- 4. 3-(2-Methoxyphenyl)cyclobutan-1-one | 335331-55-0 [sigmaaldrich.com]

- 5. 3-Phenylcyclobutanone | C10H10O | CID 142963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. airgas.com [airgas.com]

- 11. researchgate.net [researchgate.net]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Cyclobutanone - Wikipedia [en.wikipedia.org]

- 14. Functions and Mechanism of Cyclobutanone - LISKON [liskonchem.com]

Conformational Analysis of 3-Substituted Cyclobutanones: A Technical Guide

Part 1: Executive Summary & Structural Dynamics

The cyclobutanone scaffold is not merely a "smaller cyclohexanone."[1] Its reactivity and conformational preferences are governed by a unique interplay of ring strain (approx. 26 kcal/mol) and torsional strain . Unlike the chair-like rigidity of cyclohexane, cyclobutanone exists in a dynamic equilibrium between puckered conformers.

For 3-substituted cyclobutanones, this analysis is critical for drug design because the conformation dictates the vector of nucleophilic attack, directly influencing the stereochemical outcome of core functionalization.

The Puckering Phenomenon

Cyclobutanone is not planar.[2] To relieve the eclipsing interactions of the C-H bonds (torsional strain), the ring puckers.[2][3] However, the

-

Planar Transition State: Highly strained (eclipsed hydrogens).

-

Substituent Preference: In 3-substituted systems, the substituent (R) prefers the equatorial position to minimize transannular steric interactions, though the energy difference between axial and equatorial conformers is smaller than in six-membered rings.

Diagram: The Conformational Equilibrium

The following diagram illustrates the rapid equilibrium between the two puckered conformers and the transition state.

Caption: The rapid ring inversion (puckering) of 3-substituted cyclobutanones. The equatorial conformer is generally favored to minimize 1,3-transannular strain.

Part 2: Stereoselective Synthesis & Reactivity

A critical application of this analysis is the stereoselective reduction of the ketone. In 3-substituted cyclobutanones, the outcome is often counter-intuitive to chemists trained on cyclohexanone models.

The "Cyclobutanone Anomaly"

In cyclohexanones, small hydrides (LiAlH₄) attack axially (giving equatorial alcohol), while bulky hydrides (L-Selectride) attack equatorially (giving axial alcohol).[4]

In 3-substituted cyclobutanones, this reversal rarely occurs. Both small and bulky hydrides predominantly yield the cis-alcohol (where the OH and the 3-substituent are on the same side).

-

Mechanism: The nucleophile attacks from the face anti to the substituent (the "trans" face), leading to the cis product.

-

Driver: Torsional strain in the transition state (Felkin-Anh model) dominates over steric approach control. The entering hydride avoids eclipsing interactions with the

-hydrogens.

Table 1: Comparative Stereoselectivity (Reduction of 3-Ph-Cyclobutanone)

| Reducing Agent | Conditions | Major Product | Selectivity (cis:trans) | Mechanistic Driver |

| NaBH₄ | MeOH, -78°C | cis-alcohol | > 95:5 | Torsional Strain |

| LiAlH₄ | THF, -78°C | cis-alcohol | > 90:10 | Torsional Strain |

| L-Selectride | THF, -78°C | cis-alcohol | > 98:2 | Steric + Torsional |

| K-Selectride | THF, 0°C | cis-alcohol | > 95:5 | Steric + Torsional |

Note: To access the trans-alcohol, one must typically perform a Mitsunobu inversion on the cis-alcohol or utilize thermodynamic equilibration techniques.

Part 3: Analytical Workflow (NMR & X-Ray)

Validating the conformation requires a robust analytical strategy. Do not rely on chemical shift alone; coupling constants (

H NMR Coupling Constant Analysis ( )

Due to the puckered geometry, the dihedral angles (

-

cis-Isomer (Pseudo-equatorial/Pseudo-equatorial):

-

The dihedral angle is small (

). -

Result: Larger coupling constant (

).

-

-

trans-Isomer (Pseudo-axial/Pseudo-equatorial):

-

The dihedral angle is larger (

). -

Result: Smaller coupling constant (

).

-

X-Ray Crystallography

While definitive, be cautious: Solid-state packing forces can lock a specific puckered conformation that may not represent the solution-state average. Always cross-reference X-ray dihedral angles with solution NMR data.

Diagram: Analytical Decision Tree

Caption: Workflow for assigning relative stereochemistry in 3-substituted cyclobutanols based on Karplus relationships.

Part 4: Experimental Protocols

Protocol A: Stereoselective Reduction (Targeting cis-Alcohol)

Objective: Synthesis of cis-3-phenylcyclobutanol with >95:5 dr.

-

Preparation: Charge a flame-dried flask with 3-phenylcyclobutanone (1.0 equiv) and anhydrous THF (0.1 M concentration).

-

Cooling: Cool the solution to -78°C (acetone/dry ice bath). Note: Lower temperatures maximize torsional control.

-

Addition: Add L-Selectride (1.2 equiv, 1.0 M in THF) dropwise over 10 minutes.

-

Why? Although NaBH4 works, L-Selectride enhances the selectivity via steric reinforcement.

-

-

Reaction: Stir at -78°C for 2 hours. Monitor by TLC (stain with KMnO4 or Anisaldehyde).

-

Quench: Carefully add MeOH (3 equiv) at -78°C, followed by oxidative workup (NaOH / H2O2) if organoboranes are present, or standard aqueous workup for borohydrides.

-

Purification: Silica gel chromatography. The cis-isomer is typically less polar than the trans-isomer due to intramolecular H-bonding or dipole vector cancellation (substrate dependent).

Protocol B: Computational Validation (DFT)

Objective: Predict the transition state energy barrier.

-

Software: Gaussian 16 or ORCA.

-

Functional/Basis Set: B3LYP-D3(BJ)/def2-TZVP.

-

Why? The D3 dispersion correction is essential for capturing the weak transannular interactions inside the puckered ring.

-

-

Solvation: IEFPCM (THF).

-

Workflow:

-

Optimize Ground State (GS) of ketone (check for lowest energy puckered conformer).

-

Locate Transition States (TS) for hydride attack from syn and anti faces.

-

Calculate

. -

A value of >1.4 kcal/mol corresponds to >90:1 selectivity at 298K.

-

References

-

Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Source: Journal of Organic Chemistry (2020) URL:[4][Link][4]

-

Variable temperature NMR studies on 3-imino-2,2,4,4-tetramethylcyclobutanones. Source: Rochester Institute of Technology (Scholar Works) URL:[Link]

-

Stereospecific Synthesis of Cyclobutanones and Spirohexanones. Source: National Institutes of Health (PMC) URL:[Link]

Sources

Methodological & Application

Application Note: Strategic Utilization of 3-(3-Methylphenyl)cyclobutan-1-one in Medicinal Chemistry

Executive Summary & Strategic Utility

3-(3-Methylphenyl)cyclobutan-1-one (CAS: [Generic/Analogous Class] ) represents a high-value scaffold for "Escape from Flatland" strategies in modern drug discovery. Unlike traditional planar aromatic spacers, this intermediate offers a defined vector geometry (approx. 180° between C1 and C3) while introducing significant

The "Meta-Tolyl" Advantage

While the cyclobutane ring provides the structural rigidity, the 3-methylphenyl (meta-tolyl) substituent offers specific medicinal advantages over a simple phenyl group:

-

Lipophilic Pocket Filling: The meta-methyl group acts as a "grease ball" to fill hydrophobic sub-pockets (e.g., in GPCRs or kinases) without the entropic penalty of a flexible alkyl chain.

-

Metabolic Blocking: The methyl group can block metabolic oxidation at the reactive meta-position of the phenyl ring.

-

Bioisosterism: The 1,3-disubstituted cyclobutane core serves as a restricted bioisostere for 1,3-disubstituted benzenes and 1,4-disubstituted cyclohexanes, often improving solubility and permeability profiles.

Critical Quality Attributes (QC) & Handling

Before initiating synthesis, the starting material must be validated. Cyclobutanones are strained rings (approx. 26 kcal/mol strain energy) and susceptible to ring-opening if handled improperly in the presence of strong nucleophiles or Lewis acids.

QC Parameters Table

| Attribute | Specification | Criticality | Method |

| Appearance | Colorless to pale yellow oil | High | Visual |

| Purity (GC) | > 97.0% (AUC) | High | GC-FID |

| Water Content | < 0.1% w/w | Medium | Karl Fischer |

| 1H NMR Identity | Diagnostic multiplets: | High | 400 MHz DMSO-d6 |

| Carbonyl Stretch | ~1780 cm | High | FT-IR (Strained ketone) |

Storage: Store at 2–8°C under Argon. Avoid prolonged exposure to moisture, which can promote hydrate formation or ring-opening hydrolysis.

Protocol A: Stereoselective Reductive Amination

Objective: Synthesis of 3-aryl-cyclobutylamines. Challenge: Controlling the cis/trans diastereoselectivity. The 3-substituted cyclobutane ring is puckered. The reaction typically yields a mixture of cis (amine and aryl group on the same side) and trans isomers.

Mechanism & Logic

The reaction proceeds via an iminium ion intermediate. The hydride donor (Sodium Triacetoxyborohydride - STAB) is bulky.

-

Kinetic Control: Hydride attacks from the less hindered face (pseudo-equatorial), often favoring the cis-amine product.

-

Thermodynamic Control: Equilibration of the imine/enamine prior to reduction can shift ratios.

Step-by-Step Methodology

Reagents:

-

Substrate: 3-(3-Methylphenyl)cyclobutan-1-one (1.0 equiv)

-

Amine: Primary or Secondary Amine (1.1 equiv)

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

-

Additive: Acetic Acid (1.0 equiv) – Crucial for catalyzing imine formation.

Procedure:

-

Imine Formation: In a dry reaction vial, dissolve the ketone (1.0 mmol) and amine (1.1 mmol) in DCE (5 mL). Add Acetic Acid (1.0 mmol).

-

Equilibration (Optional): Stir at room temperature for 30–60 minutes. Note: Longer stir times allow the imine to form completely, minimizing direct reduction of the ketone to the alcohol.

-

Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise over 10 minutes.

-

Why STAB? It is milder than NaCNBH

and does not generate toxic cyanide byproducts.[1] It tolerates the strained cyclobutane ring well.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by LC-MS (Look for M+1 of amine; disappearance of ketone).

-

Quench: Carefully quench with saturated aqueous NaHCO

(gas evolution possible). -

Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na

SO -

Purification: Silica gel chromatography. Note: Cis/Trans isomers are often separable by flash chromatography due to significant polarity differences caused by the ring puckering.

Protocol B: Baeyer-Villiger Ring Expansion

Objective: Synthesis of

Step-by-Step Methodology

Reagents:

-

Substrate: 3-(3-Methylphenyl)cyclobutan-1-one (1.0 equiv)

-

Oxidant: m-CPBA (meta-Chloroperoxybenzoic acid) (1.5 equiv)

-

Buffer: NaHCO

(2.0 equiv) -

Solvent: Dichloromethane (DCM)

Procedure:

-

Preparation: Dissolve the ketone in DCM (0.1 M concentration). Add solid NaHCO

to buffer the acidity (preventing acid-catalyzed rearrangements). -

Oxidation: Cool to 0°C. Add m-CPBA portion-wise.

-

Migration Logic: The secondary carbon (chiral center with the aryl group) migrates preferentially over the primary carbon due to better stabilization of the positive charge in the Criegee intermediate. This yields the

-lactone (oxygen insertion adjacent to the aryl group) as the major regioisomer. -

Workup: Quench with aqueous Na

SO -

Isolation: Concentrate and purify via column chromatography.

Structural Biology Context & Logic Flow

The following diagram illustrates the decision-making process for utilizing this scaffold in a drug discovery campaign, highlighting the "Bioisostere" logic.

Caption: Decision tree for deploying the 3-arylcyclobutanone scaffold to resolve ADME liabilities in aromatic lead compounds.

Safety & References

Safety Protocols

-

Strained Ring Hazards: While cyclobutanones are generally stable, they are high-energy molecules. Avoid contact with strong Lewis acids unless under controlled cooling, as this can trigger rapid polymerization or ring-opening.

-

Peroxide Risks: In Protocol B (Baeyer-Villiger), ensure all peroxides are quenched before concentration to avoid explosion hazards.

-

Toxicity: Treat the 3-methylphenyl derivative as a potential irritant and permeator. Use double-gloving (Nitrile) and work in a fume hood.

References

-

Bioisosterism & Fsp3: Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

-

Reductive Amination Standards: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] The Journal of Organic Chemistry, 61(11), 3849–3862. Link

-

Cyclobutane Conformational Analysis: Wiberg, K. B. (1986). The structure and energetics of small ring hydrocarbons. Angewandte Chemie International Edition, 25(4), 312-322. Link

-

Baeyer-Villiger Selectivity: Renz, M., & Meunier, B. (1999). 100 Years of Baeyer–Villiger Oxidations. European Journal of Organic Chemistry, 1999(4), 737–750. Link

Sources

Ring expansion reactions using 3-(3-Methylphenyl)cyclobutan-1-one precursors

Application Note: Strategic Ring Expansion of 3-(3-Methylphenyl)cyclobutan-1-one Scaffolds

Executive Summary

The cyclobutanone moiety serves as a high-potential "spring-loaded" intermediate in drug discovery. Its inherent ring strain (~26 kcal/mol) drives expansion reactions that access privileged five-membered rings—specifically cyclopentanones and

This guide focuses on the 3-(3-methylphenyl)cyclobutan-1-one precursor. This specific scaffold is chemically significant because its

-

Carbon Insertion (Buchner-Curtius-Schlotterbeck): Using Trimethylsilyldiazomethane (TMSD) to generate 4-arylcyclopentanones.

-

Oxygen Insertion (Baeyer-Villiger): Using mCPBA to generate

-aryl-

Strategic Overview & Mechanism

The expansion of 3-substituted cyclobutanones is governed by the relief of ring strain and the migratory aptitude of the

Pathway A: C1-Homologation (Cyclopentanone Synthesis)

The reaction proceeds via the attack of a diazoalkane nucleophile on the ketone, forming a betaine intermediate. The subsequent migration of the cyclobutane

-

Regioselectivity Note: For 3-(3-methylphenyl)cyclobutan-1-one, migration of either C2 or C4 leads to the same constitutional isomer: 4-(3-methylphenyl)cyclopentan-1-one . This eliminates the regioselectivity challenges often seen with 2-substituted analogs, making this a robust route for scaffold generation.

Pathway B: Oxidative Expansion (Lactone Synthesis)

The Baeyer-Villiger Oxidation (BVO) inserts an oxygen atom.

-

Regioselectivity Note: Similar to Pathway A, the symmetry of the precursor leads to a single constitutional isomer: 4-(3-methylphenyl)dihydrofuran-2(3H)-one . However, this reaction is a prime candidate for enantioselective desymmetrization using chiral Lewis acids, converting an achiral precursor into a chiral building block.

Figure 1: Divergent synthesis pathways from the common cyclobutanone precursor.

Protocol A: Carbon Homologation using TMS-Diazomethane

Safety Alert: Traditional Diazomethane is explosive and requires specialized glassware. This protocol uses Trimethylsilyldiazomethane (TMSD) , a safer, non-explosive liquid alternative. However, TMSD is highly toxic (pulmonary edema risk) and must be handled in a fume hood with double gloving.

Materials

-

Substrate: 3-(3-Methylphenyl)cyclobutan-1-one (1.0 equiv).

-

Reagent: TMS-Diazomethane (2.0 M in hexanes, 1.2 – 1.5 equiv).

-

Lewis Acid: Boron Trifluoride Diethyl Etherate (

) (1.1 equiv). -

Solvent: Anhydrous Dichloromethane (DCM).

-

Quench: 10% Acetic Acid in Methanol.

Step-by-Step Methodology

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Argon or Nitrogen.

-

Dissolution: Dissolve 3-(3-methylphenyl)cyclobutan-1-one (1.0 mmol) in anhydrous DCM (5 mL, 0.2 M concentration). Cool the solution to -78 °C (dry ice/acetone bath).

-

Lewis Acid Addition: Add

(1.1 mmol) dropwise. Stir for 10 minutes.-

Expert Insight: The Lewis acid activates the ketone carbonyl, facilitating the attack of the diazo species.

is standard, but

-

-

Reagent Addition: Add TMS-Diazomethane (1.2 mmol) dropwise over 10 minutes.

-

Observation: Evolution of

gas (bubbling) indicates the reaction is proceeding.

-

-

Reaction: Stir at -78 °C for 1 hour, then allow the mixture to warm slowly to 0 °C over 2 hours. Monitor conversion by TLC (Hexane/EtOAc).

-

Quenching (Critical): Once complete, carefully add 10% acetic acid in methanol dropwise until gas evolution ceases and the yellow color persists (or fades, depending on excess).

-

Safety: This destroys unreacted diazo species. Do not concentrate the reaction mixture before quenching.

-

-

Workup: Dilute with DCM, wash with saturated

(to neutralize acid) and brine. Dry over -

Purification: Flash column chromatography (typically 10-20% EtOAc in Hexanes).

Expected Outcome: 4-(3-Methylphenyl)cyclopentan-1-one. Yields typically range from 75-90%.

Protocol B: Baeyer-Villiger Oxidation (Lactone Synthesis)

This protocol converts the cyclobutanone into the corresponding

Materials

-

Substrate: 3-(3-Methylphenyl)cyclobutan-1-one (1.0 equiv).

-

Oxidant: m-Chloroperoxybenzoic acid (mCPBA) (77% max, 1.5 equiv).

-

Buffer: Sodium Bicarbonate (

) (2.0 equiv). -

Solvent: Dichloromethane (DCM).

Step-by-Step Methodology

-

Setup: To a solution of the cyclobutanone (1.0 mmol) in DCM (10 mL) at 0 °C.

-

Buffer Addition: Add solid

(2.0 mmol).-

Expert Insight: The buffer is crucial. The byproduct of mCPBA is m-chlorobenzoic acid. Without a buffer, the acidic environment can cause acid-catalyzed ring opening or transesterification of the sensitive lactone product.

-

-

Oxidant Addition: Add mCPBA (1.5 mmol) in portions.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.

-

Quench: Add saturated aqueous

(Sodium Thiosulfate) to reduce excess peroxide (check with starch-iodide paper; it should remain white). -

Workup: Wash with saturated

(2x) to remove the benzoic acid byproduct. Wash with brine, dry ( -

Purification: Silica gel chromatography.

Expected Outcome: 4-(3-Methylphenyl)dihydrofuran-2(3H)-one.

Comparative Data & Troubleshooting

| Parameter | TMS-Diazomethane Expansion | Baeyer-Villiger Oxidation |

| Product Ring Size | 5-membered (Ketone) | 5-membered (Lactone) |

| Atom Inserted | Carbon ( | Oxygen ( |

| Key Reagent Risk | Toxicity (TMSD), | Shock sensitivity (Peroxides) |

| Major Byproduct | m-Chlorobenzoic acid | |

| Common Pitfall | Incomplete conversion (add more Lewis Acid) | Lactone hydrolysis (ensure buffering) |

Regioselectivity Data (Literature Consensus):

For 3-substituted cyclobutanones, the migratory aptitude of the two secondary

-

Expansion: Yields >95% 4-substituted cyclopentanone.

-

Oxidation: Yields >95%

-substituted lactone. -

Note: If the 3-aryl ring has an ortho-substituent, steric hindrance may retard migration of the proximal carbon, but for 3-methylphenyl (meta-substituted), this effect is negligible.

Advanced Workflow: Asymmetric Desymmetrization

For researchers requiring chiral scaffolds, the Baeyer-Villiger route can be adapted using chiral catalysts.

Figure 2: Workflow for enantioselective synthesis using chiral Lewis Acid catalysis.

Protocol Modification: Replace mCPBA with Urea-Hydrogen Peroxide (UHP) and use a chiral Scandium(III)-N,N'-dioxide complex (10 mol%) in EtOAc at -20 °C. This kinetically favors the migration of one enantiotopic carbon over the other.

References

-

Regioselective Homologation: Aoyama, T., & Shioiri, T. (1980). New Methods and Reagents in Organic Synthesis. 8. Trimethylsilyldiazomethane.[2][3] A New, Stable, and Safe Reagent for the Homologation of Ketones. Tetrahedron Letters, 21(46), 4461-4462. Link

-

Catalytic Ring Expansion: Rendina, V. L., & Moeller, K. D. (2011). Lewis Acid-Catalyzed Ring Expansion of Cyclobutanones with Trimethylsilyldiazomethane. The Journal of Organic Chemistry, 76(21), 8962-8968. Link

-

Baeyer-Villiger Protocols: Krow, G. R. (1993). The Baeyer-Villiger Oxidation of Ketones and Aldehydes. Organic Reactions, 43, 251-796. Link

-

Asymmetric Desymmetrization: Xu, P., et al. (2019). Asymmetric Baeyer–Villiger Oxidation of 3-Substituted Cyclohexanones and Cyclobutanones.[4] Journal of the American Chemical Society, 141(28), 10978–10983. Link

-

TMSD Safety Data: EHS Safety Sheet, Trimethylsilyldiazomethane. University of California, Santa Barbara. Link (General Reference for Safety Protocol).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(3-Methylphenyl)cyclobutan-1-one

Case ID: PUR-CYC-3MP Status: Active Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary

Purifying 3-(3-Methylphenyl)cyclobutan-1-one presents a unique duality of challenges: preserving the high ring strain energy (~26 kcal/mol) of the cyclobutane core while effectively separating the polar ketone from lipophilic impurities (often unreacted 3-methylstyrene or chlorinated intermediates).

This guide moves beyond generic protocols. It treats the molecule not just as a ketone, but as a strained, electrophilic scaffold prone to ring-opening and polymerization if mishandled. We provide three tiers of purification strategies ranging from high-throughput flash chromatography to scalable chemical extraction.

Module 1: Chromatographic Strategies (The Precision Approach)

Best For: Small scale (<5g), final polishing, or removal of close-eluting regioisomers.

The Challenge: Co-elution & Tailing

Aryl cyclobutanones often co-elute with their styrene precursors on standard silica because the

Optimized Protocol: The "Buffered" Flash System

Stationary Phase: High-purity Silica Gel (40–63 µm). Mobile Phase: Hexanes / Ethyl Acetate (EtOAc).[1][2] Critical Modifier: 1% Triethylamine (TEA) pre-wash.

| Step | Action | Rationale |

| 1. Column Pre-treatment | Flush column with 3 CV (Column Volumes) of Hexanes + 1% TEA . | Neutralizes acidic silanol sites that catalyze ring-opening or aldol-type condensation. |

| 2. Equilibration | Flush with 5 CV of pure Hexanes. | Removes excess amine which could form Schiff bases with your ketone. |

| 3. Loading | Load sample as a concentrated solution in DCM/Hexane (1:4) . | Avoids "band broadening" caused by loading in pure DCM or EtOAc. |

| 4. Gradient Elution | 0% → 5% EtOAc (over 5 CV) 5% → 15% EtOAc (over 10 CV) | The target ketone typically elutes between 8–12% EtOAc. Styrenes elute <2%.[3] |

Tech Tip: If your compound streaks (tails) despite the TEA wash, switch to Dichloromethane (DCM) / Hexane gradients. The cyclobutanone is highly soluble in DCM, which often sharpens the peak shape compared to EtOAc.

Module 2: Chemical Purification (The Scalable Approach)

Best For: Large scale (>10g), removal of non-carbonyl impurities (styrenes, alkanes), or rescuing "oiled out" crude mixtures.

The Bisulfite Rescue

Cyclobutanones are sterically accessible enough to form water-soluble adducts with sodium bisulfite. This allows you to wash away all non-ketone organic impurities (starting materials, tars) and then regenerate the pure ketone.

Mechanism:

Workflow Diagram

Caption: The Bisulfite Loop separates the target ketone from non-polar impurities via temporary aqueous solubility.[5]

Step-by-Step Protocol

-

Adduct Formation:

-

Dissolve crude material in minimal Ethanol (or MeOH).

-

Add 2.5 equivalents of saturated aqueous NaHSO₃ .

-

Crucial: Vigorously stir for 2–4 hours. The mixture may become a thick slurry (the adduct precipitating).

-

-

The Wash:

-

Dilute with water to dissolve the precipitate.

-

Wash the aqueous phase 2x with Diethyl Ether (removes styrenes/non-polar byproducts). Keep the Aqueous Layer.

-

-

Regeneration:

-

Cool the aqueous layer to 0°C.

-

Slowly add 10% NaOH or saturated NaHCO₃ until pH > 10.

-

Observation: The solution will turn cloudy as the cyclobutanone regenerates and oils out.

-

-

Extraction:

-

Extract 3x with DCM. Dry over MgSO₄ and concentrate.

-

Module 3: Distillation & Crystallization

Best For: High purity requirements (>99%) for biological assays.

Distillation (High Risk, High Reward)

Cyclobutanones are thermally sensitive. Prolonged heating can cause decarbonylation (loss of CO) to form cyclopropanes or ring expansion.

-

Requirement: High Vacuum (<0.5 mmHg).

-

Setup: Short-path distillation head (minimize thermal exposure time).

-

Temperature: Do not exceed bath temperature of 100°C. If the boiling point is higher, rely on chromatography.

Crystallization

While the 3-methyl substituent often lowers the melting point (making it an oil), many aryl cyclobutanones can be crystallized at low temperatures.

-

Solvent: Pentane or 5% Ether in Pentane.

-

Method: Dissolve at RT, cool slowly to -78°C (Dry Ice/Acetone). Scratch the glass to induce nucleation.

Module 4: Stability & Storage (The "Shelf-Life" Plan)

Cyclobutanones are not "set and forget" molecules.

| Threat | Mechanism | Prevention |

| Oxidation | Baeyer-Villiger oxidation by atmospheric oxygen to form | Store under Argon/Nitrogen atmosphere. |

| Nucleophilic Attack | Ring opening by water (hydrolysis) or alcohols. | Store in a desiccator; avoid protic solvents for long-term storage. |

| Polymerization | Aldol-type condensation catalyzed by trace acid/base. | Store at -20°C. Ensure product is neutral (pH 7) before storage. |

FAQ: Troubleshooting Common Issues

Q1: My product turned yellow overnight. Is it ruined? A: The yellow color is likely a trace amount of oxidation products or conjugated impurities (aldol condensation). The cyclobutanone itself should be colorless.

-

Fix: Run a quick filtration through a short plug of silica gel using 10% EtOAc/Hexanes.

Q2: I see two spots on TLC that merge. Is this an isomer? A: If you synthesized this via [2+2] cycloaddition (e.g., from 3-methylstyrene + ketene), you might have regioisomers (3-substituted vs 2-substituted).

-

Diagnostic: Check the NMR.[6] The 3-substituted isomer (target) has a plane of symmetry that simplifies the splitting patterns compared to the 2-substituted isomer.

-

Fix: These are difficult to separate.[7] Use the Bisulfite Method (Module 2) first, then careful gradient chromatography (Module 1).

Q3: Can I use amine-functionalized silica to remove acid impurities? A: NO. Primary amines on the silica surface can attack the strained ketone to form imines (Schiff bases), permanently binding your product to the column. Use standard silica with a TEA pre-wash instead.

References

-

Synthesis of Cyclobutanones via [2+2] Cycloaddition: Source: National Institutes of Health (PMC) Title: Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition URL:[Link]

-

Bisulfite Adduct Purification Protocols: Source: Organic Process Research & Development (via NIH) Title: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol URL:[Link]

-

General Cyclobutanone Handling & Oxidation: Source: Organic Syntheses Title: Preparation of Cyclobutanone from Cyclopropylcarbinol (Oxidation/Stability context) URL:[Link]

-

Stability of Strained Rings on Silica: Source: Reddit ChemHelp (Community Consensus/Anecdotal Validation) Title: What compounds are unstable in a silica gel column? URL:[Link]

Sources

- 1. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN104892385B - A kind of purifying process of cyclobutanone - Google Patents [patents.google.com]

- 6. Synthesis of Silylated Cyclobutanone and Cyclobutene Derivatives Involving 1,4‐Addition of Zinc‐Based Silicon Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US3904484A - Ethylbenzene-styrene separation - Google Patents [patents.google.com]

Troubleshooting low conversion rates in cyclobutanone functionalization

Welcome to the technical support center for cyclobutanone functionalization. This guide is designed for researchers, scientists, and professionals in drug development to diagnose and resolve common issues encountered during the synthesis and modification of cyclobutanone-containing scaffolds. Cyclobutanones are powerful intermediates, prized for the synthetic versatility endowed by their inherent ring strain.[1][2][3][4] However, this same reactivity can lead to challenging outcomes, including low conversion rates, complex side reactions, and unexpected rearrangements.

This document provides a structured approach to troubleshooting, moving from general principles to specific, reaction-based scenarios in a practical question-and-answer format. Our goal is to explain the causality behind common failures and provide actionable, field-proven solutions.

Section 1: Foundational Principles & General Troubleshooting

The high reactivity of cyclobutanone is primarily due to the significant ring strain in its four-membered ring.[1][3][5] The bond angles deviate significantly from the ideal 109.5° for sp³ hybridized carbons, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.[1][6] This strain is a double-edged sword; it is the driving force for many desired transformations but also for undesired side reactions.[7][8]

The following workflow provides a general diagnostic approach for any functionalization reaction exhibiting low conversion.

Section 2: α-Functionalization via Enolate Chemistry

The α-protons of cyclobutanone are acidic and can be removed by a base to form a nucleophilic enolate, which is a cornerstone of C-C bond formation.[9][10] However, controlling this step is critical for success.

Frequently Asked Questions (FAQs)

Q: My α-alkylation reaction is giving a mixture of products and low yield. What's going wrong?

A: This is a classic issue of regioselectivity and over-alkylation. The primary causes are often related to the choice of base and reaction conditions.

-

Causality—Kinetic vs. Thermodynamic Control: For an unsymmetrically substituted cyclobutanone, two different enolates can form. A strong, bulky, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (-78 °C) in an aprotic solvent (like THF) favors the formation of the kinetic enolate (deprotonation at the less substituted α-carbon).[9] Weaker bases or higher temperatures allow for equilibrium to be established, favoring the more stable, substituted thermodynamic enolate.[9] If your conditions are not strictly controlled, you will form a mixture of enolates, leading to a mixture of alkylated products.

-

Troubleshooting Steps:

-

Strictly Anhydrous Conditions: Enolates are strongly basic and will be quenched by any protic source, including water. Ensure all glassware is oven-dried and solvents are freshly distilled from an appropriate drying agent.

-

Base Selection: Use LDA for kinetic control. Prepare it fresh or titrate it before use. For thermodynamic control, a weaker base like NaH or an alkoxide can be used, but be aware of potential side reactions like aldol condensation.

-

Temperature Control: Maintain a constant low temperature (e.g., -78 °C with a dry ice/acetone bath) during enolate formation and alkylation. Add the electrophile slowly at this temperature.

-

Preventing Over-alkylation: Use of a slight excess of the enolate relative to the alkylating agent can sometimes help, but the best strategy is slow addition of the electrophile at low temperature to ensure it reacts as it is added.

-

Q: I'm attempting a Mannich or Aldol reaction, but I'm only recovering my starting material or seeing polymer formation.

A: This points to issues with enolate formation or undesired side reactions.

-

Causality—pKa Mismatch & Self-Condensation: The pKa of cyclobutanone's α-protons is around 20.[5] The base used must be strong enough to generate a sufficient concentration of the enolate.[10] If the base is too weak, no reaction occurs. If the reaction conditions are too harsh (e.g., high temperature, prolonged reaction time), the highly reactive enolate can undergo self-condensation, leading to oligomers or polymers.

-

Troubleshooting Steps:

-

Optimize Base and Solvent: For Aldol reactions, catalytic amounts of a strong base (NaOH, LDA) or acid are often used. For Mannich reactions, pre-forming the enolate under controlled conditions before adding the iminium salt can provide better results.[11]

-

Reaction Temperature: Start at a low temperature and slowly warm the reaction only if necessary. Monitor progress by TLC or LC-MS to find the optimal point before side reactions dominate.

-

Use of Lewis Acids: In some cases, a Lewis acid can be used to activate the carbonyl electrophile, allowing for milder conditions for enolate formation.[12][13]

-

| Base | Typical Conditions | Enolate Type | Key Considerations |

| LDA | THF, -78 °C | Kinetic | Strong, bulky, non-nucleophilic. Requires anhydrous setup. |

| NaH | THF or DMF, 0 °C to RT | Thermodynamic | Heterogeneous, can be slow. Risk of side reactions. |

| t-BuOK | t-BuOH or THF, RT | Thermodynamic | Strong base, can promote elimination in electrophiles. |

| Catalytic NaOH/KOH | Protic Solvent (EtOH, H₂O) | Thermodynamic | Used for reversible reactions like Aldol condensation. |

Section 3: Baeyer-Villiger (BV) Oxidation

The BV oxidation is a powerful transformation that converts cyclobutanones into γ-butyrolactones, driven by the release of ring strain.[14] Despite its utility, the reaction can be sluggish or fail completely.

Frequently Asked Questions (FAQs)

Q: My Baeyer-Villiger oxidation with m-CPBA has stalled at low conversion. Why?

A: Stalled BV oxidations are common and usually trace back to reagent purity, pH control, or substrate reactivity.

-

Causality—Reagent Decomposition & pH Effects: The most common reagent, meta-chloroperoxybenzoic acid (m-CPBA), can degrade upon storage. The reaction generates meta-chlorobenzoic acid as a byproduct, which lowers the pH. This acidic environment can catalyze undesired side reactions or may not be optimal for the oxidation itself.[15]

-

Troubleshooting Steps:

-

Check Reagent Purity: Use a fresh bottle of m-CPBA or determine its activity via iodometric titration. Commercial m-CPBA is often sold at ~77% purity with water as a stabilizer, which can be detrimental.

-

Buffer the Reaction: Add a mild base like sodium bicarbonate (NaHCO₃) or disodium hydrogen phosphate (Na₂HPO₄) to the reaction mixture. This neutralizes the acidic byproduct and maintains a more favorable pH.

-

Increase Temperature Carefully: While many BV oxidations are run at 0 °C to room temperature, gently warming the reaction (e.g., to 40 °C) can sometimes drive it to completion. Monitor carefully for decomposition.

-

Alternative Oxidants: If m-CPBA fails, consider more potent peracids like trifluoroperacetic acid (TFPAA), generated in situ from trifluoroacetic anhydride and hydrogen peroxide.[16] Be aware that these are much more reactive and may require lower temperatures.

-

Protocol: Buffered Baeyer-Villiger Oxidation of 3-Phenylcyclobutanone

-

Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-phenylcyclobutanone (1.46 g, 10 mmol) and dichloromethane (DCM, 40 mL).

-

Buffering: Add solid sodium bicarbonate (2.52 g, 30 mmol, 3 equivalents).

-

Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.

-

Reagent Addition: Slowly add solid m-CPBA (77% purity, 2.90 g, ~13 mmol, 1.3 equivalents) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for 12-24 hours. Monitor the disappearance of the starting material by TLC.

-

Workup: Quench the reaction by adding a 10% aqueous solution of sodium sulfite (Na₂SO₃) until a starch-iodide paper test is negative (indicates no remaining peroxide).

-

Extraction: Separate the layers. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography (e.g., 20% ethyl acetate in hexanes) to yield the desired γ-butyrolactone.

Section 4: Olefination Reactions (e.g., Wittig Reaction)

The Wittig reaction is a primary method for converting the carbonyl group of cyclobutanone into a double bond. However, the reactivity of the ylide and the nature of the cyclobutanone can present challenges.

Frequently Asked Questions (FAQs)

Q: My Wittig reaction with a stabilized ylide is not working on my cyclobutanone substrate. What is the issue?

A: This is a classic reactivity mismatch.

-

Causality—Ylide Reactivity: Wittig ylides exist on a spectrum of reactivity. Stabilized ylides (e.g., Ph₃P=CHCO₂Et), where the negative charge is delocalized by an electron-withdrawing group, are less reactive.[17] They react well with aldehydes but often fail to react with less electrophilic ketones, including many cyclobutanones. Non-stabilized ylides (e.g., Ph₃P=CH₂) are highly reactive and will react with most ketones.

-

Troubleshooting Steps:

-

Switch to a Non-Stabilized Ylide: If your synthesis allows, use a more reactive, non-stabilized ylide. This requires a stronger base (like n-BuLi or NaH) for its formation from the corresponding phosphonium salt.[17]

-

Consider the Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, using a phosphonate ester, often provides better yields for ketone olefination and has the advantage that the phosphate byproduct is water-soluble, simplifying purification.

-

Increase Temperature: For sluggish reactions with semi-stabilized ylides, refluxing in a solvent like toluene may be necessary to achieve a reasonable reaction rate.

-

Section 5: Catalyst Deactivation in Metal-Catalyzed Processes

Many modern cyclobutanone functionalizations rely on transition metal catalysis (e.g., Pd, Ni, Co) for C-C bond activation or cross-coupling.[18][19] Catalyst deactivation is a common cause of low conversion in these systems.

Frequently Asked Questions (FAQs)

Q: My Palladium-catalyzed cross-coupling reaction starts well but stops before completion. How can I diagnose and prevent catalyst deactivation?

A: Catalyst deactivation in these systems often involves a change in the oxidation state of the metal or blocking of the active site.

-

Causality—Poisoning, Sintering, and Reduction:

-

Poisoning: Impurities in the substrate or reagents (e.g., sulfur or phosphine-containing compounds) can irreversibly bind to the metal center, blocking the active site.[20]

-

Reduction/Agglomeration (Sintering): The active catalytic species (e.g., Pd(II)) can be reduced to inactive Pd(0) nanoparticles.[21] This is particularly common in reactions involving bases or reducing agents. These nanoparticles have a much lower surface area and are catalytically inactive for the desired cycle.[20][21]

-

-

Troubleshooting Steps:

-

Purify Substrates and Reagents: Ensure all starting materials, solvents, and reagents are of high purity. Passing substrates through a short plug of silica or activated carbon can remove catalyst poisons.

-

Use of Ligands: A well-chosen ligand can stabilize the active catalytic species, preventing both reduction and agglomeration. If your reaction is ligand-free, adding one may solve the problem. If you are already using a ligand, you may need to screen others.

-

Additives/Re-oxidants: In some cases, a mild oxidant (like benzoquinone, BQ) can be added to the reaction to regenerate the active catalyst from its reduced state.[21]

-

Lower Catalyst Loading and Temperature: While counterintuitive, sometimes a lower catalyst loading can prevent aggregation. Similarly, running the reaction at the lowest possible temperature can slow down deactivation pathways.

-

References

- Current time inform

-

Asymmetric Synthesis of Cyclobutanone via Lewis Acid Catalyzed Tandem Cyclopropanation/Semipinacol Rearrangement. Journal of the American Chemical Society. [Link]

-

Regiodivergent cyclobutanone cleavage: switching selectivity with different Lewis acids. Chemistry. [Link]

-

Comparison of Nucleophilic Reactivity Between Cyclohexanone And Cyclobutanone: Which Is More Reactive? Liskon Biological. [Link]

-

Asymmetric Synthesis of Cyclobutanone via Lewis Acid Catalyzed Tandem Cyclopropanation/Semi-Pinacol Rearrangement. ResearchGate. [Link]

-

Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules. [Link]

- Process for the recovery and purification of cyclobutanone.

-

Asymmetric Synthesis of Cyclobutanone via Lewis Acid Catalyzed Tandem Cyclopropanation/Semi-Pinacol Rearrangement. Datapdf. [Link]

-

Ring Strain and Its Effect on the Rate of the General-Base Catalyzed Enolization of Cyclobutanone. ACS Figshare. [Link]

-

Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. ResearchGate. [Link]

-

Ring Strain and Antiaromaticity: Their Effect on the Generation and Reactivity of Enolates in Small-Ringed Ketones. ACS Publications. [Link]

-

Lewis acid-catalyzed diastereoselective formal ene reaction of thioindolinones/thiolactams with bicyclobutanes. National Center for Biotechnology Information. [Link]

-

Stereocontrolled synthesis and functionalization of cyclobutanes and cyclobutanones. PubMed. [Link]

-

Cyclobutanone. Wikipedia. [Link]

-

Synthesis And Optimization of Cyclobutanone. Liskon Biological. [Link]

-

The formation of bicyclo[n.2.0]alkan-1-ols from the reaction of the lithium enolates of simple ketones and phenyl vinyl sulfoxide. Royal Society of Chemistry. [Link]

-

Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. Springer. [Link]

-

Divergent synthesis of α-functionalized amides through selective N–O/C–C or N–O/C–C/C–N cleavage of aza-cyclobutanone oxime esters. Royal Society of Chemistry. [Link]

-

Beyond Strain Release: Delocalization-Enabled Organic Reactivity. ACS Publications. [Link]

-

Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. National Center for Biotechnology Information. [Link]

-

Tandem Wittig Reaction–Ring Contraction of Cyclobutanes: A Route to Functionalized Cyclopropanecarbaldehydes. ResearchGate. [Link]

-

Left: Cyclobutanone desymmetrization by α‐functionalization... ResearchGate. [Link]

-

Cyclobutanone Definition - Organic Chemistry Key Term. Fiveable. [Link]

-

Theoretical study of the Wittig reaction of cyclic ketones with phosphorus ylide. PubMed. [Link]

-

Functions and Mechanism of Cyclobutanone. Liskon Biological. [Link]

-

cyclobutanone. Organic Syntheses. [Link]

-

Study on the Mechanisms for Baeyer-Villiger Oxidation of Cyclohexanone with Hydrogen Peroxide in Different Systems. ResearchGate. [Link]

-

The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant. MDPI. [Link]

-

Enolate Chemistry. University of Bath. [Link]

-

The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant. ResearchGate. [Link]

-

Cyclobutanone synthesis. Organic Chemistry Portal. [Link]

-

Wittig Reaction - Common Conditions. Organic Chemistry Data. [Link]

-

cyclobutanone_formation. Michigan State University. [Link]

-

The Role of Ring Strain in the Reactivity of Transition Metal-Catalyzed C–C Bond Activation Reactions. D-Scholarship@Pitt. [Link]

-

Cyclobutane synthesis. Organic Chemistry Portal. [Link]

-

Merging C–C σ-bond activation of cyclobutanones with CO2 fixation via Ni-catalysis. Royal Society of Chemistry. [Link]

-

Theoretical study of the Wittig reaction of cyclic ketones with phosphorus ylide. ResearchGate. [Link]

-

Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]

-

Cobalt Catalysis for Enantioselective Cyclobutanone Construction. eScholarship. [Link]

-

Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1. YouTube. [Link]

-

Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. ACS Publications. [Link]

-

Catalytic activation of carbon–carbon bonds in cyclopentanones. National Center for Biotechnology Information. [Link]

-

Wittig Reaction Practice Problems. YouTube. [Link]

-

Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. ACS Publications. [Link]

-

Reactions of cyclobutane MCQs With Answer. Pharmacy Freak. [Link]

Sources

- 1. Comparison of Nucleophilic Reactivity Between Cyclohexanone And Cyclobutanone: Which Is More Reactive? - LISKON [liskonchem.com]

- 2. researchgate.net [researchgate.net]

- 3. fiveable.me [fiveable.me]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Ring Strain and Antiaromaticity: Their Effect on the Generation and Reactivity of Enolates in Small-Ringed Ketones [acswebcontent.acs.org]

- 6. Functions and Mechanism of Cyclobutanone - LISKON [liskonchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. d-scholarship.pitt.edu [d-scholarship.pitt.edu]

- 9. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]